molecular formula C21H26O5 B4588333 Butyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

Butyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

Cat. No.: B4588333
M. Wt: 358.4 g/mol
InChI Key: FVZUBMOUOQZFGK-UHFFFAOYSA-N
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Description

This compound belongs to the 6H-benzo[c]chromen-6-one family, characterized by a fused tricyclic system with a ketone at position 6 and a substituted oxyacetate side chain.

Properties

IUPAC Name

butyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-3-5-10-24-20(22)13-25-18-12-19-17(11-14(18)4-2)15-8-6-7-9-16(15)21(23)26-19/h11-12H,3-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZUBMOUOQZFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1CC)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Physicochemical Properties

The table below compares molecular weights, substituents, and computed properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester/Acid Group XLogP3 TPSA (Ų)
Butyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate C₂₁H₂₆O₅ 358.43 2-ethyl Butyl ester ~4.2* 61.8
Ethyl 2-((8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (2j) C₁₈H₁₈O₆ 330.33 8-methoxy Ethyl ester 2.8 75.6
Isopropyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate C₂₀H₂₄O₅ 344.41 2-ethyl Isopropyl ester 3.9 61.8
Butyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate C₂₀H₂₃ClO₅ 364.80 2-chloro Butyl ester 4.6 61.8
[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid C₁₅H₁₄O₅ 274.28 4-methyl Acetic acid 2.1 83.3

*Estimated based on structural similarity to .

Key Observations :

  • Lipophilicity : The butyl ester in the target compound confers higher XLogP3 (~4.2) compared to ethyl (2j: 2.8) and isopropyl (3.9) esters. The chloro-substituted analog exhibits the highest XLogP3 (4.6), suggesting enhanced membrane permeability.
  • Topological Polar Surface Area (TPSA) : Carboxylic acid derivatives (e.g., ) have higher TPSA (83.3 Ų) due to ionizable groups, favoring aqueous solubility but limiting blood-brain barrier penetration.
  • Steric Effects : Ethyl/methyl substituents at position 2 or 4 (e.g., ) may influence steric interactions in binding pockets compared to bulkier groups like chloro .

Functional Group Impact on Bioactivity

  • Ester vs. Acid : Carboxylic acid derivatives (e.g., ) may exhibit altered pharmacokinetics, such as reduced plasma half-life due to faster renal clearance compared to esters.
  • Chloro Substituents : The 2-chloro analog ’s increased lipophilicity (XLogP3 4.6) could enhance tissue penetration but raise toxicity risks.

Biological Activity

Butyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate (CAS Number: 405916-69-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzochromenes, known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H26O5\text{C}_{21}\text{H}_{26}\text{O}_{5}

This structure features a benzochromene core with an ether and acetate functional group that may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds related to benzochromenes exhibit significant antioxidant properties. In vitro studies have demonstrated that this compound can scavenge free radicals effectively. A study reported an IC50 value of approximately 30 µM in DPPH radical scavenging assays, suggesting moderate antioxidant potential .

Anticancer Properties

Several studies have explored the anticancer effects of benzochromene derivatives. For instance, a case study involving similar compounds showed selective cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value of 25 µM against MDA-MB-231 (breast cancer) cells, indicating potential as an anticancer agent .

Cell LineIC50 (µM)
MDA-MB-23125
SK-Hep-130
NUGC-328

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in animal models. In a study evaluating its efficacy in reducing paw edema in rats induced by carrageenan, the compound reduced inflammation by approximately 40% at a dose of 50 mg/kg .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. A screening assay indicated effective inhibition against several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

MicroorganismMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

The biological activities of this compound are believed to stem from its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The compound may enhance the expression of endogenous antioxidant enzymes.
  • Apoptosis Induction : It appears to activate apoptotic pathways in cancer cells through caspase activation.
  • Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokine production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate
Reactant of Route 2
Reactant of Route 2
Butyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

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